molecular formula C7H18Cl2N2O B8178333 1-(2-Methoxyethyl)piperazine dihydrochloride

1-(2-Methoxyethyl)piperazine dihydrochloride

Cat. No.: B8178333
M. Wt: 217.13 g/mol
InChI Key: DNWMNYQIUMMHMN-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H16N2O·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)piperazine dihydrochloride can be synthesized through the reaction of 1-(2-methoxyethyl)piperazine with hydrochloric acid. The reaction typically involves dissolving 1-(2-methoxyethyl)piperazine in an appropriate solvent, such as ethanol or water, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out at room temperature and monitored until the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of 1-(2-methoxyethyl)piperazine.

    Reduction: Various reduced piperazine derivatives.

    Substitution: Substituted piperazine compounds with different functional groups.

Scientific Research Applications

1-(2-Methoxyethyl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reactant in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-(2-Methoxyethyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

    1-(2-Hydroxyethyl)piperazine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    1-(2-Aminoethyl)piperazine: Contains an aminoethyl group, leading to different reactivity and applications.

    1-Methylpiperazine: A simpler derivative with a single methyl group, used in different chemical contexts.

Uniqueness: this compound is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other piperazine derivatives may not be suitable.

Biological Activity

1-(2-Methoxyethyl)piperazine dihydrochloride is a compound that has garnered attention for its biological activities, particularly in the context of neuropharmacology and receptor interactions. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on neurotransmitter systems, and relevant research findings.

  • Chemical Formula : C7H16N2O·2HCl
  • Molecular Weight : 194.13 g/mol
  • CAS Number : 13484-40-7
  • Structure : The compound features a piperazine ring substituted with a methoxyethyl group.

This compound interacts with various neurotransmitter systems, primarily affecting dopamine and serotonin pathways. Its mechanism involves modulation of receptor activity and neurotransmitter uptake.

  • Dopamine Transporter (DAT) : The compound has been shown to influence the function of DAT, leading to alterations in dopamine levels in the brain. Studies indicate that it can inhibit dopamine uptake, which may enhance dopaminergic signaling under certain conditions .
  • Serotonin Transporter (SERT) : Similar effects have been observed with serotonin transporters, where the compound's interaction can modify serotonin levels, potentially impacting mood and anxiety-related behaviors .

Neuropharmacological Effects

Research has demonstrated that this compound exhibits significant neuropharmacological properties:

  • Dopamine Release : In animal models, administration of the compound leads to a transient increase in dopamine content in specific brain regions such as the caudate nucleus and hypothalamus. This effect is dose-dependent, with higher doses resulting in decreased dopamine levels following an initial spike .
  • Norepinephrine Modulation : The compound also affects norepinephrine levels, showing a slight decrease in the hypothalamus and frontal cortex after administration . This suggests potential implications for conditions related to norepinephrine dysregulation.

Case Studies

  • Study on Dopamine Dynamics :
    • A study investigated the effects of this compound on dopamine turnover in rats. Results indicated that doses ranging from 50 to 250 mg/kg caused an initial increase in dopamine levels followed by a decrease, suggesting a complex regulatory mechanism at play .
  • Serotonin Depletion Impact :
    • Another research effort assessed how serotonin depletion impacted cognitive functions in marmoset monkeys. The administration of the compound was used to evaluate its potential to mitigate cognitive deficits associated with serotonin depletion .

Tables Summarizing Key Findings

Study Dosing Effect on Dopamine Effect on Norepinephrine
Neuropharmacological Study50-250 mg/kgInitial increase then decreaseSlight decrease
Serotonin Depletion StudyVariesAssessed cognitive functionNot directly measured

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methoxyethyl)piperazine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation. For example, piperazine derivatives are often synthesized by reacting piperazine with 2-methoxyethyl chloride in a polar aprotic solvent (e.g., DMF) under reflux. The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt . Optimization may include adjusting reaction temperature (e.g., 60–80°C), using catalysts like potassium carbonate, and controlling stoichiometry to minimize byproducts . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) is critical for high yields (>90%) .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR in D2_2O or DMSO-d6_6 confirm the methoxyethyl (-OCH2_2CH2_2OCH3_3) and piperazine backbone. Key signals include δ 3.4–3.6 ppm (methoxy protons) and δ 2.5–3.0 ppm (piperazine ring protons) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>97%). Retention times can be compared to reference standards .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 177.1 (free base) and [M+2H]2+^{2+} for the dihydrochloride form .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The dihydrochloride salt is highly soluble in water (>50 mg/mL) and polar solvents (e.g., DMSO, methanol). Stability tests indicate degradation <5% after 6 months when stored at 2–8°C in airtight, light-protected containers. Avoid freeze-thaw cycles, as recrystallization may alter solubility .

Advanced Research Questions

Q. How does the methoxyethyl substituent influence receptor binding or enzymatic interactions compared to other piperazine derivatives?

  • Methodological Answer : The methoxyethyl group enhances hydrophilicity, potentially improving blood-brain barrier penetration. Comparative studies using radioligand binding assays (e.g., serotonin or dopamine receptors) reveal that this substituent reduces off-target interactions with adrenergic receptors by ~30% compared to unsubstituted piperazines . Molecular docking simulations (e.g., AutoDock Vina) can model interactions with target proteins, highlighting hydrogen bonding with the methoxy oxygen .

Q. What strategies are effective in resolving contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values or efficacy may arise from batch-to-batch purity variations or assay conditions. Recommended steps:

  • Validate purity via elemental analysis (C, H, N content within ±0.3% of theoretical) .
  • Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Cross-reference with structural analogs (e.g., 1-(3-Methoxyphenyl)piperazine dihydrochloride) to isolate substituent-specific effects .

Q. How can researchers develop robust HPLC or LC-MS methods to quantify trace impurities (e.g., synthesis byproducts) in this compound?

  • Methodological Answer :

  • Column : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm).
  • Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B) at 1.0 mL/min (0–10 min: 10–40% B).
  • Detection : UV at 254 nm and MS/MS (MRM mode) for impurities like unreacted piperazine (m/z 87 → 44) or methoxyethyl chloride adducts (m/z 123 → 58). Limit of quantification (LOQ) should be ≤0.1% .

Q. What environmental factors (e.g., pH, temperature) most significantly impact the compound’s stability in biological assays?

  • Methodological Answer : Accelerated stability studies show:

  • pH : Degradation increases at pH <5 (hydrolysis of the methoxyethyl group) or pH >8 (piperazine ring oxidation). Use buffered solutions (pH 6–7.5) for in vitro assays .
  • Temperature : Half-life decreases from 48 hours at 25°C to 6 hours at 40°C. Pre-cool equipment to 4°C before handling .

Comparative and Mechanistic Questions

Q. How do structural analogs (e.g., 1-(2-Fluorophenyl)piperazine dihydrochloride) differ in their pharmacokinetic or metabolic profiles?

  • Methodological Answer : Fluorinated analogs exhibit higher metabolic stability (e.g., 20% lower hepatic clearance in rat microsomes) due to reduced cytochrome P450 affinity. Use comparative LC-MS/MS metabolite ID studies to identify major pathways (e.g., N-dealkylation vs. oxidative defluorination) .

Properties

IUPAC Name

1-(2-methoxyethyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-10-7-6-9-4-2-8-3-5-9;;/h8H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWMNYQIUMMHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 57.2 g of 1-formyl-4-methoxyethylpiperazine in 100 mL of methanol was added dropwise 180 mL of 4N-hydrochloric acid/1,4-dioxane over 1.5 hours. The mixture was stirred at room temperature for 1 hour, and the resulting crystals were filtered, washed with isopropyl ether and dried in vacuo to give 68.8 g of the title compound.
Quantity
57.2 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Quantity
100 mL
Type
solvent
Reaction Step One

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